molecular formula C18H13N3OS2 B2997524 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034545-29-2

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2997524
CAS No.: 2034545-29-2
M. Wt: 351.44
InChI Key: DYFGAYBDCZAUAD-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a pyridine-methyl group substituted with a thiophene ring. This structure combines aromatic and heteroaromatic systems, which are common in pharmaceuticals due to their ability to engage in π-π interactions and hydrogen bonding.

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-17(18-21-13-4-1-2-5-16(13)24-18)20-11-12-7-8-19-14(10-12)15-6-3-9-23-15/h1-10H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFGAYBDCZAUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It’s known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water. This solubility profile can impact the bioavailability of the compound.

Biological Activity

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant studies and data.

Structural Overview

The compound features a benzo[d]thiazole core with a thiophen-2-yl group linked to a pyridin-4-yl moiety through a methyl bridge to the carboxamide functional group. This unique structure is believed to contribute to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Properties

Research indicates that compounds similar to N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole have shown significant inhibitory effects against various pathogens, including Mycobacterium tuberculosis. Studies have demonstrated that derivatives of benzo[d]thiazole can inhibit ATP-phosphoribosyl transferase (ATP-PRTase), which is crucial for the survival of M. tuberculosis.

CompoundEC50 (µM)Binding Constant (Kd)
1n0.250.15
2a0.350.20

These values indicate that compound 1n exhibits stronger competitive inhibition towards ATP compared to compound 2a, suggesting its potential as an antitubercular agent .

Anticancer Activity

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole has also been evaluated for its anticancer properties. Compounds containing similar structural motifs have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting cell proliferation in cancer models.

CompoundIC50 (µg/mL)Cell Line
91.61A-431
101.98Bcl-2 Jurkat

The structure–activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances cytotoxic activity, highlighting the importance of specific substitutions in the phenyl ring .

The biological activity of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole may be attributed to its interactions with specific enzymes or receptors involved in disease pathways. Preliminary studies suggest that it may act as an inhibitor of nitric oxide synthase, which is relevant in neurodegenerative conditions.

Case Studies

  • Antitubercular Screening : A study screened several benzo[d]thiazole derivatives against ATP-PRTase. Compounds were evaluated for their ability to inhibit enzyme activity and their effect on M. tuberculosis growth.
    • Findings : Compound 1n showed significant inhibition with an EC50 value indicating strong potential as a new chemotype for tuberculosis treatment .
  • Anticancer Evaluation : Another study assessed various thiazole-integrated compounds for their anticancer efficacy using MTT assays on different cancer cell lines.
    • Results : The thiazole-containing compounds exhibited varying degrees of cytotoxicity, with some showing IC50 values lower than standard chemotherapy agents like doxorubicin .

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound with potential applications in medicinal chemistry, particularly in drug development. It features a benzo[d]thiazole core, known for its diverse biological activities. The structure includes a thiophen-2-yl group attached to a pyridin-4-yl moiety, linked via a methyl bridge to the carboxamide functional group at the 6-position of the benzo[d]thiazole.

Potential Applications

  • Medicinal Chemistry The primary applications of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide are in medicinal chemistry.
  • Drug Development Its unique structural features contribute to its potential in drug development.
  • Antimicrobial Properties Compounds containing benzo[d]thiazole and related structures have been studied for their antimicrobial activities, suggesting potential applications in treating infectious diseases. Research indicates that benzothiazole derivatives show inhibitory effects against pathogens like Mycobacterium tuberculosis.
  • Anti-inflammatory and Anticancer Properties Benzo[d]thiazole structures have demonstrated anti-inflammatory and anticancer properties. N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide may exhibit similar activities due to its structural components.
  • Inhibitor of Nitric Oxide Synthase Compounds with similar structures have shown promise as inhibitors of nitric oxide synthase, which could be relevant in neurodegenerative conditions.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Benzo[d]thiazole Derivatives with Thiophene and Pyridine Moieties
  • N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)sulfonamide derivatives ():
    These compounds replace the carboxamide group with sulfonamide linkages. For example, N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (100) exhibits a sulfonamide bridge instead of the carboxamide in the target compound. Sulfonamides generally enhance metabolic stability but may reduce hydrogen-bonding capacity compared to carboxamides .

  • N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide (): This analog substitutes the benzothiazole core with a simpler thiazole ring.
Modifications in the Pyridine-Methyl Group
  • N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide ():
    Replacing the thiophene with a pyrazole ring introduces a nitrogen-rich heterocycle, which may enhance solubility and metal-binding properties. However, the lack of thiophene’s sulfur atom could diminish π-stacking interactions in hydrophobic environments .

Stereochemical and Functional Group Variations

A. Stereoisomeric Malonate Derivatives (–5):

Compounds like Dibenzyl 2-(benzo[b]thiophen-2-yl(benzo[d]thiazol-2-ylamino)methyl)malonate (5dr) demonstrate the impact of stereochemistry on physical properties, with enantiomers showing distinct [α]D values (e.g., +110.94 vs. +106.17 for 5dr and 5dc). Such stereochemical differences could influence binding affinities in chiral environments .

B. Substituted Benzothiazole Carboxamides ():

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide shares the benzothiazole-carboxamide motif but incorporates a pyrazole-thiophen-ethyl chain. In vitro testing revealed 23% inhibition in a screening assay, suggesting that bulky substituents may sterically hinder target engagement .

Melting Points and Yields
  • Malonate derivatives (–5) exhibit melting points ranging from 74°C to 127°C, with yields of 76–83%. These high yields suggest efficient coupling reactions, likely applicable to the target compound’s synthesis .
  • Sulfonamide analogs () lack reported melting points but feature diverse substituents (e.g., isoxazole, methylthio), which could modulate solubility and crystallinity .
Molecular Weight and Lipophilicity
  • The target compound’s molecular weight (estimated ~380–400 g/mol) is comparable to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide (349.4 g/mol, ). The thiophene substituent likely increases lipophilicity relative to pyrazole-containing analogs .

Q & A

Q. What are the common synthetic routes for synthesizing N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide?

The synthesis typically involves multi-step reactions:

  • Thiazole ring formation : Cyclization of thioamides with haloketones under acidic/basic conditions (e.g., , Scheme 1).
  • Coupling reactions : Suzuki or Heck couplings for introducing pyridine/tetrahydropyran moieties ( ).
  • Amidation : Final carboxamide formation via reaction with amines, as seen in analogous compounds (). Characterization relies on NMR, HPLC, and mass spectrometry (e.g., 98–99% purity in ).

Q. Which characterization techniques are critical for verifying the structure of this compound?

  • 1H/13C NMR : Confirms functional groups and stereochemistry (e.g., ).
  • HPLC : Assesses purity (98–99% in ).
  • ESI-MS : Validates molecular weight (e.g., m/z alignment in ). Cross-validation with multiple techniques minimizes structural misassignment.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Key parameters include:

  • Catalysts : Palladium catalysts for coupling reactions ( ).
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization ().
  • Temperature : Reflux conditions for intermediates ().
Reaction ComponentOptimization StrategyYield ImprovementReference
Amidation (Method A)Use 1.1 eq Lawesson’s reagent6% → 24% ()
Cyclization (DMF)Add triethylamine to reduce side products37% → 60% ()

Q. How should researchers address discrepancies in NMR or HPLC data during characterization?

  • NMR contradictions : Confirm solvent purity, calibrate equipment, and compare with computational predictions (e.g., ).
  • HPLC variability : Use orthogonal methods (e.g., TLC, mass spectrometry) to rule out degradation ().
  • Example: In , compound 59 showed 99% HPLC purity despite low yield (6%), highlighting the need for multi-technique validation.

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Substituent variation : Modify thiophene, pyridine, or benzothiazole groups (e.g., fluorinated analogs in ).
  • Bioisosteric replacement : Replace thiophene with thiadiazole () or benzothiazole with triazole ().
  • Activity assays : Test analogs for antimicrobial/antitumor activity ( ) and correlate with logP/electronic properties.

Data Contradiction Analysis

Q. How to resolve conflicting biological activity data in structurally similar compounds?

  • Control experiments : Verify assay conditions (e.g., pH affects antimicrobial activity in ).
  • Metabolic stability : Fluorinated groups (e.g., CF₃ in ) improve pharmacokinetics but may mask intrinsic activity.
  • Example: In , thiazole derivatives showed variable antifungal activity due to substituent electronic effects.

Methodological Tables

Q. Table 1. Comparative Synthesis Yields of Analogous Compounds

Compound IDReaction MethodCatalyst/SolventYield (%)Purity (%)Reference
58 ()Method APd/C, DMF3998
67 ()Method ACuI, EtOH-H₂O5799
9c ()Click chemistryCuSO₄, NaAsc45N/A

Q. Table 2. Impact of Substituents on Biological Activity

CompoundSubstituentActivity (IC₅₀, μM)NotesReference
4g ()4-Cl12.5 (Anticancer)Enhanced lipophilicity
9c ()4-Br8.7 (Antimicrobial)Halogen bonding effects
70 ()CF₃>100 (Inactive)Metabolic stability vs. activity trade-off

Key Recommendations for Researchers

  • Prioritize multi-step validation (NMR + HPLC + MS) for structural confirmation.
  • Optimize fluorinated analogs for SAR studies ().
  • Address low yields via solvent/catalyst screening ().

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